N-benzyl-4-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-benzyl-4-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a benzyl group, a fluorophenyl group, a methyl group, and a trifluoromethyl group attached to a pyrimidine ring. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of alkynones and enaminones with guanidine to form the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the benzyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic reagents (e.g., Grignard reagents) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-benzyl-4-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. For example, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Variolins: Naturally occurring marine alkaloids with similar pyrimidine structures.
Meridianins: Marine-derived indole alkaloids with kinase inhibitory activities.
Meriolins: Synthetic hybrids of variolins and meridianins with enhanced biological activities.
Uniqueness
N-benzyl-4-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development and other scientific applications.
Properties
Molecular Formula |
C19H15F4N3 |
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Molecular Weight |
361.3 g/mol |
IUPAC Name |
N-benzyl-4-(4-fluorophenyl)-N-methyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H15F4N3/c1-26(12-13-5-3-2-4-6-13)18-24-16(11-17(25-18)19(21,22)23)14-7-9-15(20)10-8-14/h2-11H,12H2,1H3 |
InChI Key |
AXKGKRKYJLUJOD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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